molecular formula C8H7N3S B12936224 2-(1,2,3-Thiadiazol-4-yl)aniline CAS No. 286955-98-4

2-(1,2,3-Thiadiazol-4-yl)aniline

Cat. No.: B12936224
CAS No.: 286955-98-4
M. Wt: 177.23 g/mol
InChI Key: WFXDPAFYLRCCGD-UHFFFAOYSA-N
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Description

2-(1,2,3-Thiadiazol-4-yl)aniline is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a thiadiazole ring attached to an aniline moiety, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3-Thiadiazol-4-yl)aniline typically involves the reaction of 2-aminobenzothiol with appropriate reagents. One common method includes the cyclization of 2-aminobenzothiol with hydrazonoyl halides in the presence of a base such as triethylamine . The reaction is carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3-Thiadiazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Zinc, acetic acid, isopropyl alcohol.

    Substitution: Halogens, alkylating agents, triethylamine, DMSO.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(1,2,3-Thiadiazol-4-yl)aniline involves its interaction with biological targets through its thiadiazole ring. The compound can disrupt membrane integrity in pathogens, leading to their inhibition . It also interacts with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

2-(1,2,3-Thiadiazol-4-yl)aniline can be compared with other thiadiazole derivatives:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

286955-98-4

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

2-(thiadiazol-4-yl)aniline

InChI

InChI=1S/C8H7N3S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H,9H2

InChI Key

WFXDPAFYLRCCGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSN=N2)N

Origin of Product

United States

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